Phenothiazine Phenothiazine Phenothiazine is a light green to steel-blue powder. Acquires a greenish-brown tint under exposure to sunlight. (NTP, 1992)
10H-phenothiazine is the 10H-tautomer of phenothiazine. It has a role as a plant metabolite, a radical scavenger and a ferroptosis inhibitor. It is a tautomer of a 4aH-phenothiazine, a 1H-phenothiazine and a 3H-phenothiazine.
Phenothiazine (PTZ) is an organic thiazine compound.
Phenothiazine is a natural product found in Mimosa pudica with data available.
Phenothiazine is a class of agents exhibiting antiemetic, antipsychotic, antihistaminic, and anticholinergic activities. Phenothiazines antagonize the dopamine D2-receptor in the chemoreceptor trigger zone (CTZ) of the brain, potentially preventing chemotherapy-induced emesis. In addition, these agents have peripherally or centrally antagonistic activity against alpha adrenergic, serotonergic, histaminic, and muscarinic receptors. (NCI)
See also: Promethazine (has subclass); Chlorpromazine (has subclass); Trifluoperazine (has subclass) ... View More ...
Brand Name: Vulcanchem
CAS No.: 92-84-2
VCID: VC0539452
InChI: InChI=1S/C12H9NS/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8,13H
SMILES: C1=CC=C2C(=C1)NC3=CC=CC=C3S2
Molecular Formula: C12H9NS
Molecular Weight: 199.27 g/mol

Phenothiazine

CAS No.: 92-84-2

Cat. No.: VC0539452

Molecular Formula: C12H9NS

Molecular Weight: 199.27 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Phenothiazine - 92-84-2

Specification

CAS No. 92-84-2
Molecular Formula C12H9NS
Molecular Weight 199.27 g/mol
IUPAC Name 10H-phenothiazine
Standard InChI InChI=1S/C12H9NS/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8,13H
Standard InChI Key WJFKNYWRSNBZNX-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)NC3=CC=CC=C3S2
Canonical SMILES C1=CC=C2C(=C1)NC3=CC=CC=C3S2
Appearance Solid powder
Boiling Point 700 °F at 760 mmHg (NTP, 1992)
371 °C @ 760 MM HG
371 °C
700 °F
Colorform YELLOW, RHOMBIC LEAFLETS OR DIAMOND-SHAPED PLATES FROM TOLUENE OR BUTANOL
YELLOW PRISMS FROM ALCOHOL
GRAYISH-GREEN TO GREENISH YELLOW POWDER, GRANULES OR FLAKES
Grayish-green to greenish-yellow solid. [insecticide]
Flash Point 202 °C
Melting Point 365.9 to 366.6 °F (NTP, 1992)
185.1 °C
365 °F

Introduction

Chemical Identity and Physical Properties

Phenothiazine is characterized by a tricyclic structure comprising two benzene rings fused to a central sulfur and nitrogen-containing thiazine ring. This planar arrangement facilitates π-π stacking interactions, contributing to its stability and reactivity .

Physical-Chemical Characteristics

Key properties include:

PropertyValueSource
Molecular Weight199.27 g/mol
Melting Point184–185.5°C
Boiling Point371°C (lit.)
Density1.362 g/cm³
Solubility in Water2 mg/L at 25°C
Vapor Pressure0.0000647 Pa (20°C)
LogP (Octanol-Water)3.78

The compound exhibits limited aqueous solubility but dissolves readily in organic solvents like benzene and hot acetic acid . Its greenish-yellow coloration intensifies upon light exposure due to oxidation .

Historical Development and Synthesis

Discovery and Early Applications

First synthesized in 1883 by August Bernthsen via sulfur-assisted cyclization of diphenylamine , phenothiazine initially found use as an insecticide and anthelmintic in veterinary medicine . Its antipsychotic properties were serendipitously discovered in the 1950s when chlorpromazine, a phenothiazine derivative, demonstrated calming effects in surgical patients .

Modern Synthetic Routes

Contemporary production methods include:

  • Cyclization of 2-Substituted Diphenyl Sulfides: Optimized for high yield and purity .

  • Catalytic Dehydrogenation: Enhances efficiency in large-scale manufacturing .

Pharmacological Mechanisms and Clinical Applications

Phenothiazines primarily exert effects through dopamine D2 receptor antagonism, but their affinity for histaminic, serotonergic, and muscarinic receptors enables diverse therapeutic applications .

Psychiatric Disorders

  • Schizophrenia: High-potency derivatives (e.g., fluphenazine) reduce positive symptoms via mesolimbic dopamine pathway blockade .

  • Bipolar Mania: Controls agitation through combined dopaminergic and adrenergic modulation .

Non-Psychiatric Uses

  • Antiemesis: Prochlorperazine inhibits chemoreceptor trigger zone (CTZ) D2 receptors .

  • Pruritus Management: Antihistaminic activity alleviates neurogenic itching .

Veterinary Applications

  • Parasite Control: Retains use against nematodes in ruminants despite newer alternatives .

  • Manure Fly Larvicide: Disrupts insect development in agricultural settings .

SpeciesRouteLD₅₀ (mg/kg)Critical EffectsSource
RatOral5,000Hepatic necrosis
MouseIntraperitoneal230CNS depression
HumanOral3.12–42.9 g*Photosensitization, coma

*Total dose range associated with toxicity in case reports .

Chronic and Carcinogenic Risks

  • Hepatotoxicity: Chronic exposure induces cytochrome P450 enzymes, accelerating oxidative stress .

  • Bladder Carcinogenesis: Synergistic effect observed with N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT) in rat models .

  • Genotoxicity: Mixed results in assays; positive in mouse lymphoma cells without metabolic activation .

Emerging Research Frontiers

Oncology Applications

  • Glioblastoma Therapy: Phenothiazines arrest cancer cells in G1 phase by modulating cyclin pathways .

  • Ehrlich Tumor Suppression: Intraperitoneal administration reduced tumor mass by 73% in murine models .

Neurodegenerative Disease

  • Alzheimer’s Disease: N-10-carbonyl derivatives inhibit butyrylcholinesterase without neurotransmitter receptor interactions .

Material Science Innovations

  • Conductive Polymers: Electropolymerized derivatives (e.g., methylene blue) serve as biosensor electrocatalysts .

Regulatory and Occupational Guidelines

Exposure Limits

AgencyStandardValueSource
ACGIHTWA (Skin)5 mg/m³
NIOSHREL5 mg/m³

FDA Classifications

  • 21 CFR 862.3670: Regulates diagnostic systems for phenothiazine detection .

  • Veterinary Residues: Restricted in food-producing animals due to photosensitization risks .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator